molecular formula C40H62O14 B1243508 ウィタノシドV CAS No. 256520-90-8

ウィタノシドV

カタログ番号 B1243508
CAS番号: 256520-90-8
分子量: 766.9 g/mol
InChIキー: ZBLWKSUMHLVXAM-KFJRISAASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Withanoside V and related compounds involves complex biochemical pathways in Withania somnifera. Matsuda et al. (2001) isolated withanosides I through VII from the roots of Withania somnifera, elucidating the structures based on chemical and physicochemical evidence (Matsuda, Murakami, Kishi, & Yoshikawa, 2001).

Molecular Structure Analysis

The molecular structure of Withanoside V has been characterized through various spectroscopic techniques. The study by Matsuda et al. (2001) detailed the structure determination of withanosides, including Withanoside V, utilizing NMR and other spectroscopic methods to identify their complex glycoside frameworks (Matsuda et al., 2001).

Chemical Reactions and Properties

Withanoside V undergoes various chemical reactions, primarily enzymatic transformations within the plant or during metabolic processes in organisms. One key study by Kuboyama, Tohda, and Komatsu (2006) found that withanoside IV, a closely related compound, and its active metabolite, sominone, can attenuate Aβ(25–35)-induced neurodegeneration, suggesting potential neuroprotective properties. This indicates that withanosides may undergo biotransformation to exert therapeutic effects (Kuboyama, Tohda, & Komatsu, 2006).

Physical Properties Analysis

The physical properties of Withanoside V, such as solubility and stability, are essential for its bioavailability and therapeutic efficacy. However, detailed studies on the physical properties specific to Withanoside V are scarce and may be inferred from related withanolides and glycosides.

Chemical Properties Analysis

Withanoside V exhibits various chemical properties, including interaction with biological targets and potential pharmacological effects. The compound's glycosidic structure enables selective binding to receptors or enzymes, influencing signaling pathways involved in stress responses, neuroprotection, and potentially other therapeutic areas. The pharmacokinetic study by Modi et al. (2022) on withanosides and withanolides from Withania somnifera provides insights into their absorption patterns, oral bioavailability, and brain barrier permeability, crucial for understanding the chemical properties and therapeutic potential of Withanoside V (Modi et al., 2022).

科学的研究の応用

薬物動態

ウィタノシドVは、他のウィタノシドやウィタノライドとともに、超高性能液体クロマトグラフィー-タンデム質量分析(UHPLC-MS/MS)を用いて研究されています。 この研究は、これらの成分の異性体および等量体の特性による薬物動態を理解することを目的としていました この研究では、this compoundを含むウィタノシドとウィタノライドの経口バイオアベイラビリティが、リピンスキの5則に従い、胃腸管からの有意な吸収と血液脳関門を通過する能力を示すことが明らかになりました .

抗ウイルス療法

This compoundが由来する植物であるアシュワガンダは、その抗ウイルス特性で知られています。 アシュワガンダの植物化学物質、this compoundを含む、は、新型コロナウイルス感染症2019(COVID-19)の軽減、ヘルペス単純ウイルス(HSV)DNAポリメラーゼに対する潜在的なリガンドとしての役割、ヒト免疫不全ウイルス1(HIV-1)活性化ベータアミロイド(Aβ)によって誘導される細胞毒性を阻害することによるアルツハイマー病の進行抑制、およびH1N1インフルエンザのノイラミニダーゼ活性の減弱が報告されています .

神経保護

This compoundは、神経保護効果を持つことが観察されています。 β-アミロイドとHIV-1Ba-L(クレードB)によって誘導される神経病理学から保護することが明らかになっています .

抗がん特性

This compoundは、前立腺がん細胞株においてCdc2タンパク質を活性化することが判明し、細胞周期の停止と細胞死をもたらします .

SARS-CoV-2タンパク質への結合

研究により、this compoundを含むアシュワガンダの植物化学物質が、SARS-CoV-2 S糖タンパク質、2つの主要なウイルスプロテアーゼ、および宿主ACE2受容体にしっかりと結合し、有意な抗ウイルス活性を発揮することが明らかになりました .

潜在的なCOVID-19治療

アシュワガンダとその植物化学物質、this compoundを含む、は、前臨床および臨床環境における証拠から、SARS-CoV-2の治療薬としての可能性が研究されています .

作用機序

Target of Action

Withanoside V, a bioactive constituent of Withania somnifera, has been shown to have a strong binding affinity for viral S-glycoprotein, which is responsible for the attachment to the human ACE2 receptor . This suggests that the primary targets of Withanoside V are the S-glycoprotein of viruses and the ACE2 receptor in human cells .

Mode of Action

Withanoside V interacts with its targets by binding to them. This binding can alter the structure and function of the targets, thereby affecting their activity. For instance, Withanoside V might bind to the SARS-CoV-2 S protein and alter the S protein, thereby hindering its access into the host cells . It can also impede the functional activities of SARS-CoV-2 main protease (Mpro) .

Biochemical Pathways

It is known that withanoside v can control cytokine secretions during infection and could alleviate the cytokine storm in the lungs This suggests that Withanoside V may affect the immune response and inflammatory pathways

Pharmacokinetics

In silico ADME/T analysis has been used to determine the physiochemical properties of Withanoside V . These studies suggest that Withanoside V follows Lipinski’s rules of five, indicating good oral bioavailability. It has significant absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of Withanoside V’s action are diverse. For instance, it has been found to control cytokine secretions during infection, which could alleviate the cytokine storm in the lungs . This suggests that Withanoside V may have anti-inflammatory effects. Additionally, Withanoside V has been found to hinder the access of SARS-CoV-2 into host cells , suggesting antiviral effects.

Action Environment

The action, efficacy, and stability of Withanoside V can be influenced by various environmental factors. For instance, UV radiation has been found to affect the action of Withanoside V . Moreover, many factors such as growth rate, geographical, and environmental conditions are known to modulate the content of withanolides, including Withanoside V

Safety and Hazards

Withanoside V is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to flush eyes with water, wash skin with soap and water, and rinse mouth with water .

将来の方向性

Withanoside V has shown potential therapeutic effects in various pre-clinical studies . It may serve as a potential inhibitor against SARS-CoV-2 . More clinical trials should be conducted to prove the efficacy and other potential therapeutic effects in human settings .

生化学分析

Biochemical Properties

Withanoside V plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with human serum albumin, altering its secondary structure and increasing its helical content . This interaction suggests that Withanoside V can influence the transport and distribution of other molecules in the bloodstream. Additionally, Withanoside V has been predicted to inhibit the main protease (Mpro) of SARS-CoV-2, indicating its potential as an antiviral agent .

Cellular Effects

Withanoside V exerts significant effects on various cell types and cellular processes. It has been found to enhance the production of white blood cells, thereby boosting the immune system . In human skin epidermal cells, Withanoside V supports rapid wound healing by augmenting the expression of genes such as TGF-β1 and EGF . Furthermore, it has been shown to impede the functional activities of SARS-CoV-2 main protease, thereby hindering the virus’s ability to replicate .

Molecular Mechanism

The molecular mechanism of Withanoside V involves several pathways. It binds to human serum albumin, leading to changes in the protein’s secondary structure . This binding interaction enhances the stability of the protein-ligand complex. Additionally, Withanoside V inhibits the main protease (Mpro) of SARS-CoV-2 by binding to its active site, thereby preventing the virus from replicating . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Withanoside V have been observed to change over time. The compound’s stability and degradation have been studied using liquid chromatography. It was found that Withanoside V remains stable for up to 24 hours at room temperature after extraction . Long-term studies have shown that Withanoside V can maintain its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Withanoside V vary with different dosages in animal models. In a study involving Sprague Dawley rats, Withanoside V was administered at doses of 100, 300, and 1000 mg/kg/day for 28 consecutive days The results showed that Withanoside V was safe up to a dose level of 1000 mg/kg/day, with no toxicologically relevant findings

Metabolic Pathways

Withanoside V is involved in several metabolic pathways. It is biosynthesized via the mevalonate pathway and the non-mevalonate pathway . The compound interacts with intermediate precursors such as cholesterol, mevalonic acid, and squalene. These interactions play a crucial role in the biosynthesis of withanolides, highlighting the importance of Withanoside V in metabolic processes.

Transport and Distribution

Withanoside V is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to bind with human serum albumin, facilitating its transport in the bloodstream . Additionally, Withanoside V exhibits significant absorption from the gastrointestinal tract and can cross the blood-brain barrier . These properties enhance its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Withanoside V is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have shown that Withanoside V can localize to the cell membrane and cytoplasm, where it exerts its effects on cellular processes . This localization is essential for its role in modulating cell signaling pathways and gene expression.

特性

IUPAC Name

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62O14/c1-17-12-26(52-36(49)18(17)2)19(3)23-8-9-24-22-7-6-20-13-21(14-29(42)40(20,5)25(22)10-11-39(23,24)4)51-38-35(48)33(46)31(44)28(54-38)16-50-37-34(47)32(45)30(43)27(15-41)53-37/h6,19,21-35,37-38,41-48H,7-16H2,1-5H3/t19-,21+,22-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLWKSUMHLVXAM-KFJRISAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443612
Record name Withanoside V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256520-90-8
Record name Withanoside V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256520908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Withanoside V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WITHANOSIDE V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8XP7MQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。